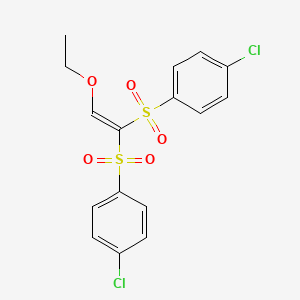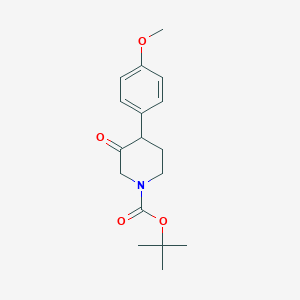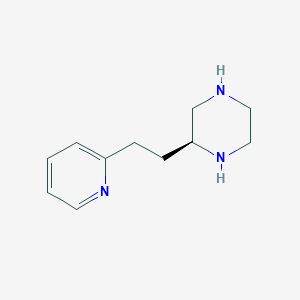
(1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine
Overview
Description
(1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine is a chemical compound with the molecular formula C16H15F3N4 and a molecular weight of 320.31 g/mol . This compound is characterized by the presence of a benzotriazole moiety linked to a propyl chain, which is further connected to a trifluoromethyl-substituted phenylamine group. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
The synthesis of (1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine typically involves the reaction of benzotriazole derivatives with appropriate alkylating agents. One common method includes the use of 1-(benzotriazol-1-yl)-3-phenylpropynone as a starting material, which undergoes a series of reactions with substituted amines under controlled conditions . Industrial production methods often involve solid-phase synthesis techniques, which allow for the efficient and scalable production of this compound .
Chemical Reactions Analysis
(1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives of the original compound .
Scientific Research Applications
(1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to activate molecules toward various transformations, making it a versatile synthetic auxiliary . The trifluoromethyl group enhances the compound’s stability and bioavailability, contributing to its potential pharmacological effects .
Comparison with Similar Compounds
(1-Benzotriazol-1-yl-propyl)-(4-trifluoromethyl-phenyl)-amine can be compared with other benzotriazole derivatives and trifluoromethyl-substituted compounds. Similar compounds include:
1-(Benzotriazol-1-yl)-3-phenylpropynone: A precursor in the synthesis of the target compound.
Trifluoromethylbenzene: A simple trifluoromethyl-substituted aromatic compound used in various chemical reactions.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C16H15F3N4 |
|---|---|
Molecular Weight |
320.31 g/mol |
IUPAC Name |
N-[1-(benzotriazol-1-yl)propyl]-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C16H15F3N4/c1-2-15(23-14-6-4-3-5-13(14)21-22-23)20-12-9-7-11(8-10-12)16(17,18)19/h3-10,15,20H,2H2,1H3 |
InChI Key |
HVOAACKKZXUIKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(NC1=CC=C(C=C1)C(F)(F)F)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(2,2,2-Trifluoroacetamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B8691682.png)


![1-[2-(4-methoxyphenyl)-5-methyl-1H-imidazol-4-yl]ethanone](/img/structure/B8691695.png)
![N-(4,6-Dichloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B8691696.png)




![1-bromo-2-[(1E)-2-nitroethenyl]benzene](/img/structure/B8691756.png)
